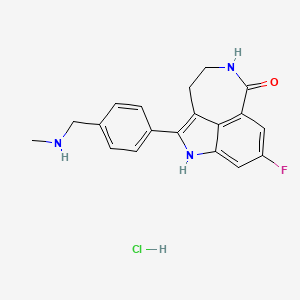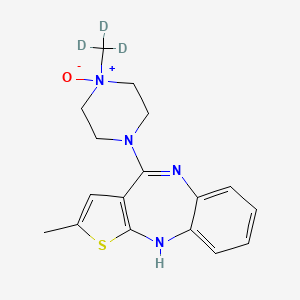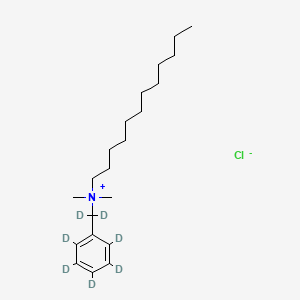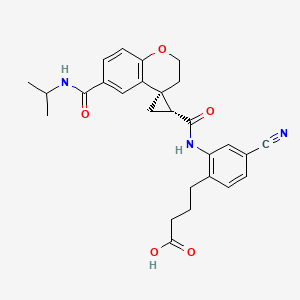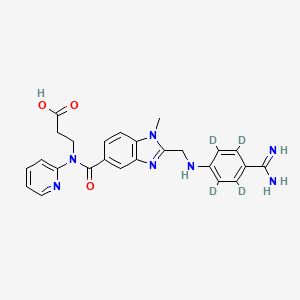
Dabigatran-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dabigatran-d4 is a deuterium-labeled derivative of dabigatran, a direct thrombin inhibitor used primarily as an anticoagulant. The deuterium labeling is used to trace the compound in pharmacokinetic studies and to understand its metabolic pathways. Dabigatran itself is known for its use in preventing stroke and systemic embolism in patients with non-valvular atrial fibrillation, as well as for the treatment and prevention of deep vein thrombosis and pulmonary embolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of deuterium-labeled dabigatran-d4 involves several steps, starting from deuterated precursors. One common method involves the use of [2H5] bromobenzene, which undergoes nitration, cyanation, Pinner reaction, esterification, reduction, and alkylation to form the final product . Another method involves the acylation of pyridine amino propanoate with 4-methylamino-3-nitro benzoyl chloride, followed by reduction, cyclization, and esterification .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using commercially available deuterated reagents. The process is optimized to ensure high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Dabigatran-d4 undergoes several types of chemical reactions, including:
Oxidation: Typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Commonly performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involves nucleophilic or electrophilic substitution reactions, often using reagents like halides or sulfonates
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, sulfonates.
Major Products
The major products formed from these reactions include various intermediates that are further processed to yield the final deuterium-labeled compound .
Scientific Research Applications
Dabigatran-d4 is extensively used in scientific research for:
Pharmacokinetic Studies: To trace the metabolic pathways and understand the bioavailability of dabigatran.
Drug Interaction Studies: To investigate potential interactions with other medications.
Clinical Trials: To assess the safety and efficacy of dabigatran in various patient populations
Mechanism of Action
Dabigatran-d4, like dabigatran, acts as a direct thrombin inhibitor. It binds reversibly to the active site of thrombin, preventing the conversion of fibrinogen to fibrin, thereby inhibiting clot formation. This mechanism is crucial for its anticoagulant properties .
Comparison with Similar Compounds
Similar Compounds
Apixaban: Another direct thrombin inhibitor used as an anticoagulant.
Rivaroxaban: A factor Xa inhibitor used for similar indications.
Edoxaban: Another factor Xa inhibitor with similar applications
Uniqueness
Dabigatran-d4 is unique due to its deuterium labeling, which allows for detailed pharmacokinetic and metabolic studies. This labeling provides a distinct advantage in tracing the compound in biological systems, offering insights that are not possible with non-labeled compounds .
Properties
Molecular Formula |
C25H25N7O3 |
|---|---|
Molecular Weight |
475.5 g/mol |
IUPAC Name |
3-[[2-[(4-carbamimidoyl-2,3,5,6-tetradeuterioanilino)methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid |
InChI |
InChI=1S/C25H25N7O3/c1-31-20-10-7-17(25(35)32(13-11-23(33)34)21-4-2-3-12-28-21)14-19(20)30-22(31)15-29-18-8-5-16(6-9-18)24(26)27/h2-10,12,14,29H,11,13,15H2,1H3,(H3,26,27)(H,33,34)/i5D,6D,8D,9D |
InChI Key |
YBSJFWOBGCMAKL-PKHQNOSGSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=N)N)[2H])[2H])NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)O)C4=CC=CC=N4)[2H] |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)N(CCC(=O)O)C3=CC=CC=N3)N=C1CNC4=CC=C(C=C4)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


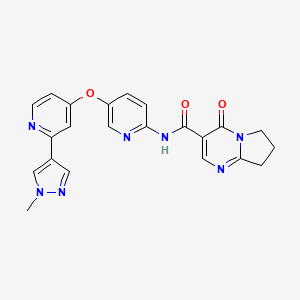
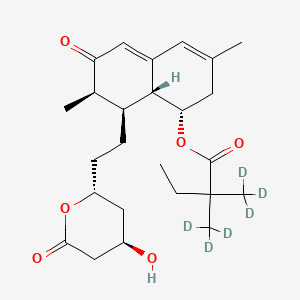
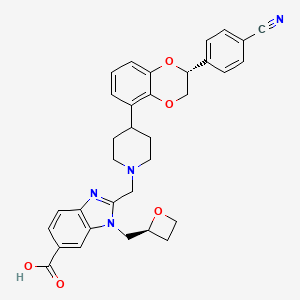
![(4S)-N-(3H-indazol-4-yl)-3-[1-(4-methoxyphenyl)cyclopentyl]carbonyl-1,1-bis(oxidanylidene)-1,3-thiazolidine-4-carboxamide](/img/structure/B15142737.png)
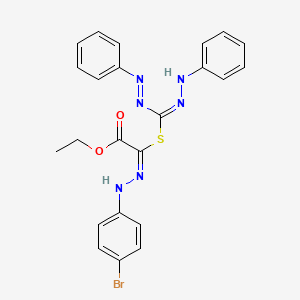
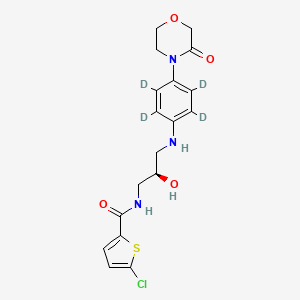
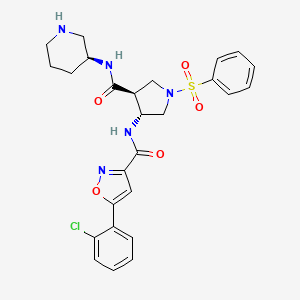
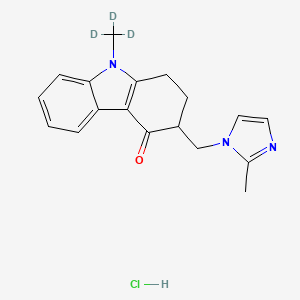
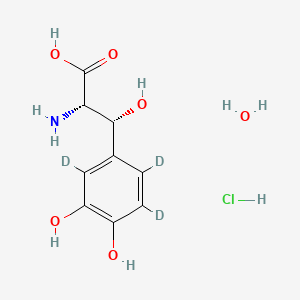
![(2R,3R,4aR,10bS)-2,3,7-trihydroxy-9-methoxy-4a-methyl-2,3,4,10b-tetrahydro-1H-benzo[c]chromen-6-one](/img/structure/B15142773.png)
